

# Application Notes and Protocols: MB 488 NHS Ester Labeling

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## Compound of Interest

Compound Name: MB 488 NHS ester

Cat. No.: B15555383

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These application notes provide a detailed guide for the use of **MB 488 NHS ester** for the fluorescent labeling of proteins, antibodies, and other amine-containing molecules. The protocols outlined below offer a comprehensive, step-by-step methodology for successful conjugation and characterization of the resulting fluorescently labeled biomolecules.

## Introduction

MB 488 is a bright, photostable, and highly water-soluble green fluorescent dye.<sup>[1][2][3][4]</sup> Its N-hydroxysuccinimidyl (NHS) ester derivative is a widely used reagent for covalently attaching the MB 488 fluorophore to primary amines (-NH<sub>2</sub>) on biomolecules.<sup>[2][3][5][6]</sup> This reaction, which is most efficient at an alkaline pH (7-9), results in a stable amide bond, making it an ideal method for labeling proteins (specifically at lysine residues), amine-modified oligonucleotides, and other amine-containing molecules for a variety of applications.<sup>[2][3]</sup> These applications include fluorescence microscopy, flow cytometry, and fluorescence in-situ hybridization (FISH).<sup>[1][2][3]</sup>

## Quantitative Data Summary

For reproducible and successful labeling, it is crucial to understand the key quantitative parameters of both the dye and the target molecule. The following tables summarize the essential data for **MB 488 NHS ester** and provide recommended parameters for labeling a typical IgG antibody.

Table 1: Spectral and Physicochemical Properties of **MB 488 NHS Ester**

Parameter	Value	Reference
Excitation Maximum ( $\lambda_{\text{abs}}$ )	501 nm	[3][5][6]
Emission Maximum ( $\lambda_{\text{em}}$ )	524 nm	[3][5][6]
Molar Extinction Coefficient ( $\epsilon$ )	86,000 $\text{cm}^{-1}\text{M}^{-1}$	[3][4][6]
Molecular Weight	752.69 g/mol	[3][4]
Solubility	Water, DMSO, DMF	[3][4]
Reactive Group	N-hydroxysuccinimidyl (NHS) ester	[2][3][5][6]
Reactivity	Primary amines	[2][3]

Table 2: Recommended Parameters for Labeling IgG Antibodies with **MB 488 NHS Ester**

Parameter	Recommended Value	Notes
Antibody Purity	>95%	Remove amine-containing buffers (e.g., Tris, glycine) and stabilizers (e.g., BSA) via dialysis or desalting columns. <a href="#">[7]</a>
Antibody Concentration	≥ 2 mg/mL	Higher concentrations promote more efficient labeling. <a href="#">[7]</a> <a href="#">[8]</a>
Reaction Buffer	0.1 M Sodium Bicarbonate	---
Reaction pH	8.3 - 8.5	Optimal for the reaction between the NHS ester and primary amines. <a href="#">[7]</a> <a href="#">[9]</a>
MB 488 NHS Ester Stock Solution	10 mg/mL in anhydrous DMSO	Prepare fresh, as the NHS ester is moisture-sensitive. <a href="#">[7]</a>
Dye:Antibody Molar Ratio	5:1 to 20:1	This should be optimized for each antibody; a 10:1 ratio is a good starting point. <a href="#">[7]</a>
Incubation Time	1 hour	---
Incubation Temperature	Room Temperature	Protect from light during incubation. <a href="#">[7]</a>
Optimal Degree of Labeling (DOL) for IgG	4 - 9	The target range for achieving a bright, functional conjugate. <a href="#">[10]</a>

## Experimental Protocols

The following protocols provide a detailed methodology for the labeling of proteins with **MB 488 NHS ester**, purification of the conjugate, and determination of the degree of labeling.

### Protein Preparation

- Ensure the protein solution is in an amine-free buffer (e.g., PBS). If the buffer contains primary amines (e.g., Tris or glycine), they will compete with the protein for reaction with the NHS ester.
- If necessary, perform a buffer exchange using a desalting column or dialysis against a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).
- Adjust the protein concentration to a minimum of 2 mg/mL for efficient labeling.<sup>[7]</sup>

## Preparation of MB 488 NHS Ester Stock Solution

- Allow the vial of **MB 488 NHS ester** to warm to room temperature before opening to prevent moisture condensation.
- Prepare a 10 mg/mL stock solution of the dye in anhydrous dimethyl sulfoxide (DMSO). This stock solution should be prepared fresh for each labeling reaction as NHS esters are susceptible to hydrolysis.<sup>[7]</sup>

## Labeling Reaction

- Adjust the pH of the protein solution to 8.3-8.5 by adding 1/10th volume of 1 M sodium bicarbonate.
- Calculate the required volume of the **MB 488 NHS ester** stock solution to achieve the desired dye-to-protein molar ratio (a 10:1 to 20:1 molar excess of dye is a good starting point for antibodies).
- Slowly add the calculated amount of the dye stock solution to the protein solution while gently vortexing.
- Incubate the reaction for 1 hour at room temperature, protected from light.

## Purification of the Labeled Protein

- To remove unconjugated **MB 488 NHS ester**, purify the labeled protein using a size-exclusion chromatography column (e.g., Sephadex G-25) or by dialysis against PBS.<sup>[7]</sup>
- The first colored band to elute from the column will be the labeled protein.

## Determination of the Degree of Labeling (DOL)

The DOL, which is the average number of dye molecules conjugated to each protein molecule, is a critical parameter for ensuring reproducibility.[\[11\]](#)

- Measure the absorbance of the purified conjugate at 280 nm ( $A_{280}$ ) and 501 nm ( $A_{501}$ ) using a spectrophotometer.
- Calculate the protein concentration using the following formula:

$$\text{Protein Concentration (M)} = [A_{280} - (A_{501} \times CF_{280})] / \epsilon_{\text{protein}}$$

Where:

- $A_{280}$  is the absorbance of the conjugate at 280 nm.
  - $A_{501}$  is the absorbance of the conjugate at 501 nm.
  - $CF_{280}$  is the correction factor for the absorbance of MB 488 at 280 nm (typically around 0.11 for similar dyes).
  - $\epsilon_{\text{protein}}$  is the molar extinction coefficient of the protein at 280 nm (e.g., for a typical IgG, this is  $\sim 210,000 \text{ M}^{-1}\text{cm}^{-1}$ ).[\[10\]](#)
- Calculate the Degree of Labeling (DOL) using the following formula:

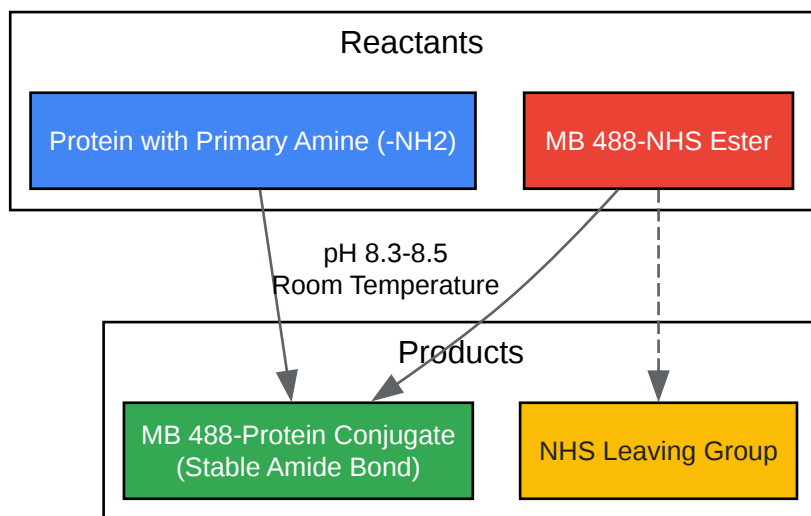
$$\text{DOL} = A_{501} / (\epsilon_{\text{dye}} \times \text{Protein Concentration (M)})$$

Where:

- $A_{501}$  is the absorbance of the conjugate at 501 nm.
- $\epsilon_{\text{dye}}$  is the molar extinction coefficient of MB 488 ( $86,000 \text{ M}^{-1}\text{cm}^{-1}$ ).
- Protein Concentration (M) is the molar concentration of the protein calculated in the previous step.

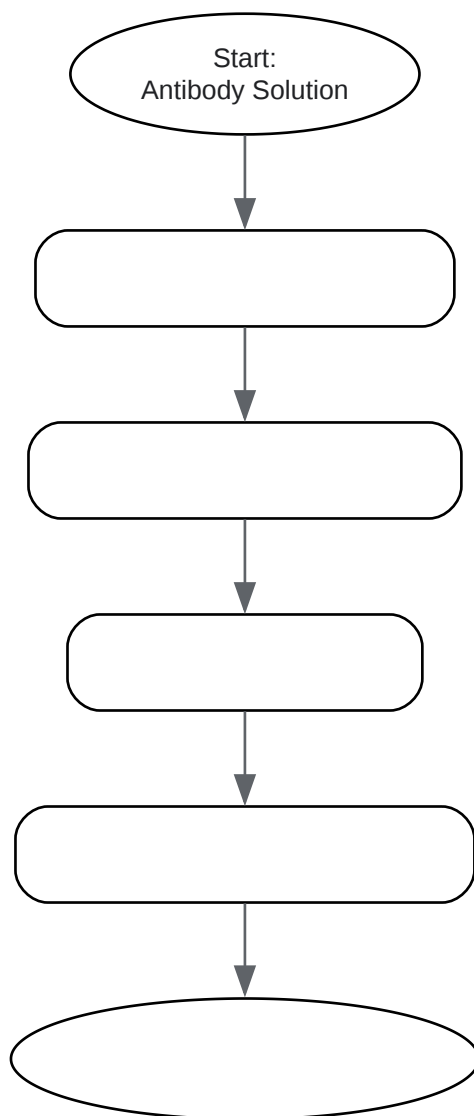
## Visualizations

The following diagrams illustrate the key chemical reaction, the experimental workflow for labeling, and the relationship between the degree of labeling and fluorescence.



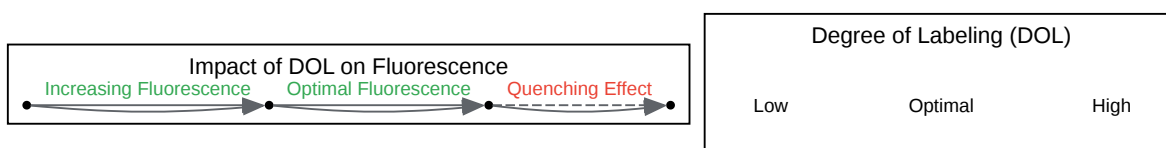
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Caption: Covalent labeling of a protein with **MB 488 NHS ester**.



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Caption: Workflow for determining the Degree of Labeling (DOL).



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Caption: The effect of DOL on conjugate fluorescence and function.

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